Z-Nle-pna
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Nle-pna typically involves the protection of the amino group of norleucine, followed by coupling with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Nle-pna undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes, leading to the release of p-nitroaniline.
Oxidation and Reduction: Involving the nitro group of p-nitroaniline.
Substitution: Reactions involving the amino and carboxyl groups of norleucine
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin and chymotrypsin.
Oxidation: Reagents like hydrogen peroxide.
Reduction: Reagents such as sodium borohydride.
Major Products
Hydrolysis: Produces p-nitroaniline and norleucine.
Oxidation: Produces various oxidized forms of p-nitroaniline.
Reduction: Produces p-phenylenediamine derivatives.
Scientific Research Applications
Z-Nle-pna is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies.
Biology: Employed in the study of proteolytic enzymes.
Medicine: Utilized in diagnostic assays for coagulation disorders.
Industry: Applied in quality control of pharmaceutical preparations .
Mechanism of Action
Z-Nle-pna acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured. This reaction is used to determine the activity of various enzymes, particularly those involved in coagulation .
Comparison with Similar Compounds
Similar Compounds
Z-D-Arg-Gly-Arg-pna: Another peptide substrate used in coagulation diagnostics.
H-D-Phe-Pip-Arg-pna: Used for thrombin activity measurement.
CH3SO2-D-CHA-Gly-Arg-pna: Applied in the study of tissue plasminogen activator (tPA) activity
Uniqueness
Z-Nle-pna is unique due to its specific application in the measurement of norleucine-specific proteolytic activity. Its structure allows for precise and accurate detection of enzymatic activity, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C20H23N3O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O5/c1-2-3-9-18(22-20(25)28-14-15-7-5-4-6-8-15)19(24)21-16-10-12-17(13-11-16)23(26)27/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)(H,22,25)/t18-/m0/s1 |
InChI Key |
IBYOFERBMXXLHY-SFHVURJKSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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